molecular formula C20H29N3O2 B7181756 N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide

N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide

Cat. No.: B7181756
M. Wt: 343.5 g/mol
InChI Key: GIPGEWCAXKILOE-UHFFFAOYSA-N
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Description

N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide is a synthetic organic compound that features a diazepane ring, a phenyl group, and an acetamide moiety

Properties

IUPAC Name

N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2/c1-16(24)21-15-17-7-9-18(10-8-17)20(25)23-12-4-11-22(13-14-23)19-5-2-3-6-19/h7-10,19H,2-6,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPGEWCAXKILOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the diazepane ring. One common method is the intramolecular asymmetric reductive amination of aminoketones using imine reductases . This method allows for the efficient construction of chiral diazepanes with high enantiomeric excess.

The next step involves the coupling of the diazepane ring with a phenyl group. This can be achieved through Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high functional group tolerance

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Catalysts and reagents would be selected to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It has potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring may mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

    1,4-diazepane: A simpler analog with similar structural features but lacking the phenyl and acetamide groups.

    Suvorexant: A pharmaceutical compound with a diazepane ring, used as a dual orexin receptor antagonist.

Uniqueness

N-[[4-(4-cyclopentyl-1,4-diazepane-1-carbonyl)phenyl]methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopentyl group and the acetamide moiety may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and development.

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